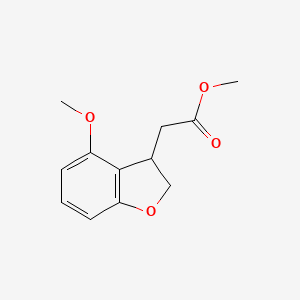
Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency and reduce the reaction time for the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with DNA, proteins, and enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate include:
- 2-Methyl-2,3-dihydrobenzofuran
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the dihydrobenzofuran class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and underlying mechanisms.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and an acetate moiety that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that dihydrobenzofuran derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, revealing promising results.
Case Study: Anticancer Efficacy
A study isolated several dihydrobenzofuran derivatives from P. barbatum, including this compound. The isolated compounds were screened for their anticancer activity against human oral squamous cell carcinoma (CAL-27) and large cell lung carcinoma (NCI H460) using the MTT assay. The results showed that:
- Compound 1 (related to this compound) exhibited an IC50 of 48.52 ± 0.95 μM against CAL-27 cells.
- For NCI H460 cells, the compound also demonstrated inhibitory effects but required higher concentrations for efficacy.
The study confirmed that the compound induced apoptosis in cancer cells after treatment periods ranging from 24 to 48 hours, as evidenced by morphological changes and flow cytometry analysis .
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Angiogenesis : It has been noted that this compound can inhibit angiogenesis, as demonstrated by IC50 values of 8.2 ± 1.1 μM for antiangiogenic activity .
- Molecular Docking Studies : These studies suggest that the compound may interact with DNA and thymidylate synthase (TS), which are critical targets in cancer therapy .
Anti-inflammatory Activity
Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines and mediators such as TNF-α and histamine.
Biological Effects Table
| Biological Effect | Mechanism |
|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis |
| Anti-inflammatory | Inhibits TNF-α and histamine; reduces oxidative stress |
Properties
CAS No. |
2070896-39-6 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(4-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-14-9-4-3-5-10-12(9)8(7-16-10)6-11(13)15-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
KZYJDOQVKNKGNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CO2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















